molecular formula C9H10N4S B1605208 4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-amine CAS No. 364334-94-1

4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-amine

Cat. No.: B1605208
CAS No.: 364334-94-1
M. Wt: 206.27 g/mol
InChI Key: CTFDMGIBHFQWKB-UHFFFAOYSA-N
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Description

4-(2,4-Dimethyl-Thiazol-5-Yl)-Pyrimidin-2-Ylamine is an organic compound that belongs to the class of 2,4,5-trisubstituted thiazoles . . The presence of both thiazole and pyrimidine rings in its structure contributes to its biological activity and makes it a valuable target for drug development.

Biochemical Analysis

Biochemical Properties

4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-amine has been found to interact with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been found to have a wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities . Thiazole analogs can serve as estrogen receptor ligands, neuropeptides, and Y5 adenosine receptors .

Cellular Effects

The cellular effects of this compound are diverse. It has been found to be involved in the control of the cell cycle, being essential for meiosis but dispensable for mitosis . This indicates that it has a significant influence on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the reaction involves the initial thiohydrazonate formation, which underwent intermolecular cyclization directly to afford a product through elimination of a H2O molecule or through 1,3-dipolar cycloaddition of nitrile imine to the C=S double bond of the compound to afford thiadiazole via elimination of NH3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethyl-Thiazol-5-Yl)-Pyrimidin-2-Ylamine typically involves the reaction of 2,4-dimethylthiazole with a pyrimidine derivative under specific conditions. One common method involves the use of hydrazonoyl halides and triethylamine in dry toluene, which is then refluxed for several hours . The reaction conditions, such as temperature and solvent, are crucial for achieving high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the quality of the product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethyl-Thiazol-5-Yl)-Pyrimidin-2-Ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The thiazole and pyrimidine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or pyrimidine rings.

Scientific Research Applications

4-(2,4-Dimethyl-Thiazol-5-Yl)-Pyrimidin-2-Ylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethyl-Thiazol-5-Yl)-Pyrimidin-2-Ylamine involves its interaction with molecular targets such as cyclin-dependent kinase-2 (CDK2) . By binding to the active site of CDK2, the compound inhibits its activity, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells. The thiazole and pyrimidine rings play a crucial role in the binding affinity and specificity of the compound for CDK2.

Properties

IUPAC Name

4-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-5-8(14-6(2)12-5)7-3-4-11-9(10)13-7/h3-4H,1-2H3,(H2,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFDMGIBHFQWKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332264
Record name 4-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364334-94-1
Record name 4-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-2-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364334941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)PYRIMIDIN-2-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTZ47MG2A4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

This compound was prepared by heating equimolar amounts of 3-dimethylamino-1-(2,4-dimethyl-thiazol-5-yl)-propenone and guanidine in refluxing 2-methoxethanol. 1H-NMR (300 MHz, CDCl3) δ2.67 (s, 3H, CH3), 2.68 (s, 3H, CH3), 5.14 (br, 2H, NH2), 6.83 (d, 1H, J=5.3 Hz, pyrimidinyl-H), 8.30 (d, 1H, J=5.3 Hz, pyrimidinyl-H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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